molecular formula C16H16N2O3 B11025449 N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide

N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide

Cat. No.: B11025449
M. Wt: 284.31 g/mol
InChI Key: QGTDNRZORIXEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a nitro group attached to the benzene ring and an amide linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide typically involves the nitration of aniline derivatives followed by acylation. One common method includes the nitration of 2-ethyl-6-methylaniline to form 2-ethyl-6-methyl-3-nitroaniline. This intermediate is then reacted with benzoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 2-ethyl-6-methyl-3-aminobenzamide.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: 2-ethyl-6-methyl-3-nitrobenzoic acid and aniline derivatives.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide is used in various scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amide linkage allows the compound to bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide is unique due to the presence of both the nitro group and the amide linkage, which confer distinct chemical reactivity and biological activity. This combination makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C16H16N2O3/c1-3-12-7-4-6-11(2)15(12)17-16(19)13-8-5-9-14(10-13)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)

InChI Key

QGTDNRZORIXEDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.